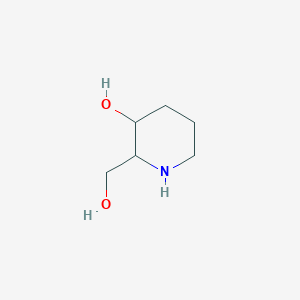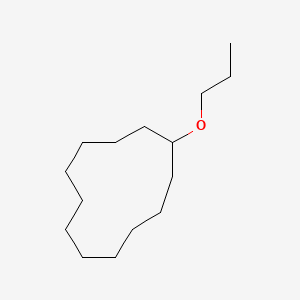
Propoxycyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propoxycyclododecane is an organic compound characterized by a twelve-membered carbon ring with a propoxy group attached. This compound is a derivative of cyclododecane, which is known for its waxy solid state at room temperature and its solubility in nonpolar organic solvents . This compound is utilized in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propoxycyclododecane can be synthesized through the reaction of cyclododecane with propyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the substitution of a hydrogen atom on the cyclododecane ring with a propoxy group.
Industrial Production Methods: Industrial production of cyclododecane, propoxy- often involves the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane. The final step involves the reaction of cyclododecane with propyl alcohol under controlled conditions to yield cyclododecane, propoxy- .
Analyse Chemischer Reaktionen
Types of Reactions: Propoxycyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododecanone derivatives.
Reduction: Reduction reactions can convert cyclododecane, propoxy- to its corresponding alcohols.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Cyclododecanone derivatives.
Reduction: Cyclododecanol derivatives.
Substitution: Various substituted cyclododecane derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Propoxycyclododecane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of polymers, such as Nylon 12, and other complex organic compounds.
Biology: Employed in the stabilization of biological samples during microscopy and other analytical techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Wirkmechanismus
The mechanism of action of cyclododecane, propoxy- involves its ability to form stable complexes with other molecules through van der Waals interactions and hydrogen bonding. These interactions allow the compound to stabilize fragile structures and protect sensitive materials during various processes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the materials being stabilized or protected.
Vergleich Mit ähnlichen Verbindungen
Cyclododecane: The parent compound, known for its use as a temporary binder and stabilizer.
Camphene: Another volatile binding medium used in conservation.
Tricyclene: Similar to cyclododecane in its application as a temporary binder.
Menthol: Used with some limitations as a volatile binding medium.
Uniqueness: Propoxycyclododecane is unique due to its enhanced solubility in nonpolar solvents and its ability to form more stable complexes compared to its parent compound, cyclododecane. This makes it particularly useful in applications requiring long-lasting stabilization and protection of sensitive materials.
Eigenschaften
CAS-Nummer |
67845-47-0 |
|---|---|
Molekularformel |
C15H30O |
Molekulargewicht |
226.40 g/mol |
IUPAC-Name |
propoxycyclododecane |
InChI |
InChI=1S/C15H30O/c1-2-14-16-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3 |
InChI-Schlüssel |
DZWPQZGRFUZEDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1CCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
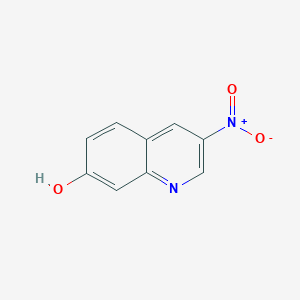
![Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B8791370.png)
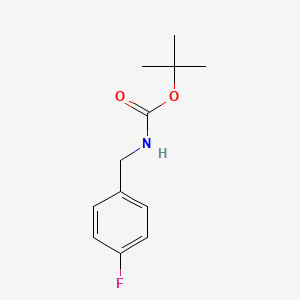
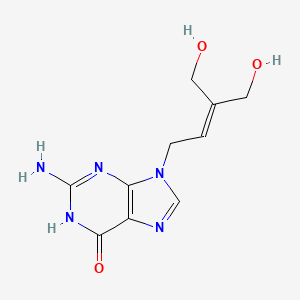
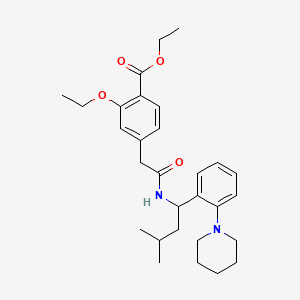


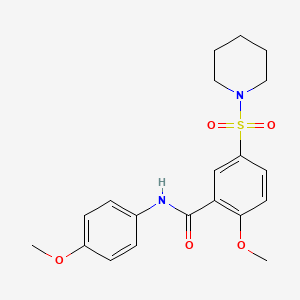
![4-{[4-(Methanesulfonyl)benzene-1-sulfonyl]amino}benzoic acid](/img/structure/B8791437.png)
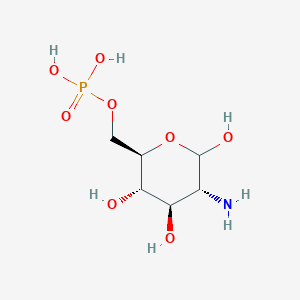
![2-Amino-5-methyl-4,5-dihydropyrazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B8791444.png)
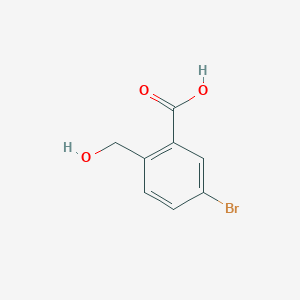
![N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]ethanamine](/img/structure/B8791466.png)
